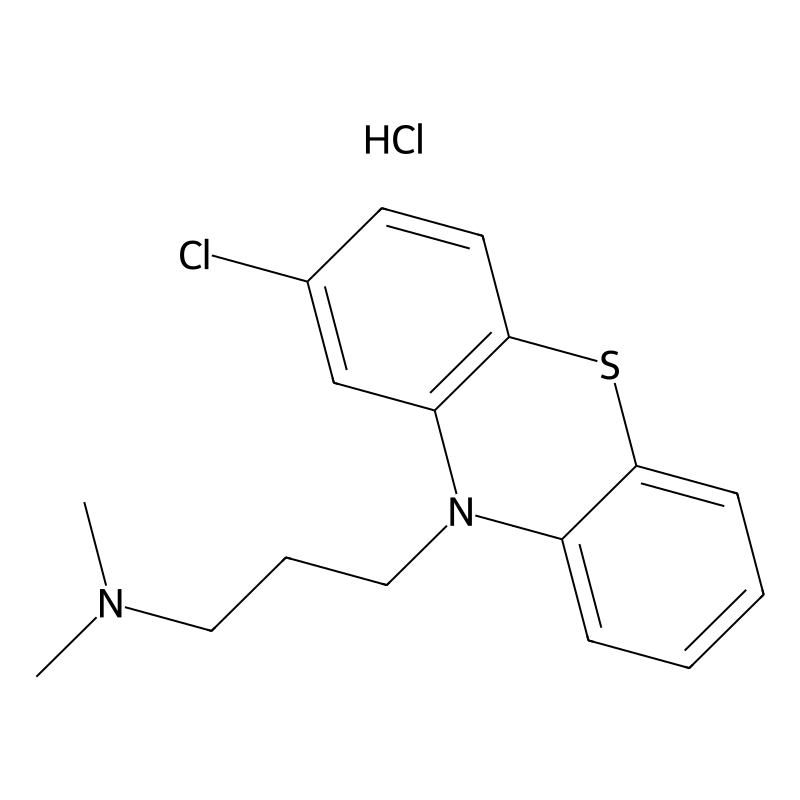

Chlorpromazine hydrochloride

C17H20Cl2N2S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C17H20Cl2N2S

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding the Dopamine System:

CPZ is a dopamine D2 receptor antagonist, meaning it blocks the action of dopamine in specific brain regions. This property has been instrumental in studying the role of dopamine in various neurological functions, including:

- Schizophrenia research: By observing how CPZ affects symptoms in patients, researchers gain insights into the potential role of dopamine dysregulation in schizophrenia [].

- Motor control: Studies using CPZ in animal models have helped understand how dopamine influences movement and coordination [].

- Reward and motivation: CPZ's effects on behavior in animal studies have contributed to the understanding of dopamine's role in reward processing and motivation.

Investigating Drug-Drug Interactions:

Due to its complex metabolism and interactions with various enzymes, CPZ is frequently used in drug-drug interaction studies. Researchers can observe how CPZ affects the metabolism or effectiveness of other drugs, providing valuable information for developing safe and effective treatment regimens.

Environmental Science and Monitoring:

CPZ is one of the pharmaceutical contaminants that can enter the environment through wastewater discharge. Its presence in water bodies raises concerns about potential ecological impacts. Research using CPZ helps develop methods for its detection and monitoring in environmental samples [].

Development of New Drugs:

The pharmacological profile of CPZ, including its receptor interactions and side effects, has served as a reference point for the development of new antipsychotic medications with improved efficacy and tolerability [].

Studying Non-Neurological Functions:

Recent research suggests that CPZ may have effects beyond the central nervous system. Studies are exploring its potential role in areas like:

Chlorpromazine hydrochloride is a prominent antipsychotic medication belonging to the phenothiazine class. It is primarily utilized in the treatment of schizophrenia and other psychotic disorders, as well as for managing nausea and vomiting. The compound is characterized by its chemical formula and has a molecular weight of approximately 355.325 g/mol. Chlorpromazine hydrochloride appears as a white to creamy-white crystalline powder that is odorless but sensitive to light and air, leading to decomposition under such conditions .

- Hydroxylation at positions 3 and 7 of the phenothiazine nucleus.

- Demethylation of the N-dimethylaminopropyl side chain.

- Formation of N-oxide metabolites.

Approximately 37% of the administered dose is excreted in urine, with both conjugated and unconjugated metabolites present .

Chlorpromazine hydrochloride exhibits a broad spectrum of biological activities due to its interaction with several neurotransmitter receptors. It acts primarily as an antagonist of dopamine D2 receptors, which plays a crucial role in its antipsychotic effects. Additionally, it has significant antiadrenergic activity and weaker peripheral anticholinergic effects, influencing various physiological processes . The drug also interacts with serotonin receptors and histamine receptors, contributing to its diverse pharmacological profile .

Mechanism of Action

The mechanism by which chlorpromazine exerts its effects involves blocking dopamine receptors in the brain's chemical trigger zone, which helps alleviate nausea and vomiting. Its antagonistic action on multiple receptor types leads to various side effects, often categorized under "dirty drugs" due to their non-selective nature .

The synthesis of chlorpromazine hydrochloride typically involves several steps starting from phenothiazine derivatives. A common synthetic route includes:

- Formation of Phenothiazine: The initial step involves synthesizing phenothiazine from diphenylamine and sulfur.

- Chlorination: Chlorination at the 2-position introduces chlorine into the structure.

- Alkylation: The introduction of a dimethylaminopropyl group occurs through alkylation reactions.

- Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting chlorpromazine with hydrochloric acid.

These steps can vary slightly based on specific laboratory protocols but generally follow this synthetic pathway .

Chlorpromazine hydrochloride is primarily used for:

- Psychiatric Disorders: Treatment of schizophrenia and severe behavioral problems.

- Nausea and Vomiting: Effective as an antiemetic in various clinical settings.

- Preoperative Sedation: Used to calm patients before surgical procedures.

- Management of Agitation: Employed in acute psychiatric episodes or severe agitation.

Its versatility makes it a valuable medication in both psychiatric and general medical practices .

Chlorpromazine hydrochloride interacts with numerous substances, affecting both its efficacy and safety profile. Notable interactions include:

- Epinephrine: Can lead to paradoxical hypotension.

- Cytochrome P450 Substrates: It inhibits CYP2D6, affecting drugs metabolized by this pathway (e.g., dextromethorphan).

- Anticoagulants: May antagonize their effects due to dopamine receptor blockade.

- Antidiabetic Agents: Can reduce their therapeutic efficacy through receptor interactions.

The complexity of these interactions necessitates careful monitoring when prescribing chlorpromazine alongside other medications .

Chlorpromazine hydrochloride shares similarities with other antipsychotic medications but possesses unique characteristics that distinguish it from them. Below is a comparison with similar compounds:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Haloperidol | C21H24ClN3 | More potent D2 antagonist; less sedative effect |

| Thioridazine | C18H22ClN3S | Longer half-life; more sedative properties |

| Fluphenazine | C22H26ClF3N2 | Long-acting formulation; less sedation |

| Perphenazine | C19H24ClN3 | Moderate sedative effect; more selective D2 antagonist |

Chlorpromazine's broad receptor activity contributes to its "dirty drug" classification, while other compounds may be more selective for specific receptor types, influencing their side effect profiles and therapeutic uses .

Classical Synthesis Routes

The fundamental approach to chlorpromazine hydrochloride synthesis involves the nucleophilic substitution reaction between 2-chlorophenothiazine and N,N-dimethyl-3-chloropropylamine [1] [2]. The classical sodium amide-mediated synthesis, developed in the early pharmaceutical manufacturing era, employs sodium amide as a strong base in anhydrous toluene under reflux conditions [2] [3]. This traditional methodology achieves yields of 80-90% through a two-step process: initial deprotonation of the phenothiazine nitrogen followed by alkylation with the chloroalkyl side chain [4] [5].

The reaction mechanism proceeds through the formation of a phenothiazine anion intermediate, which subsequently undergoes nucleophilic attack on the terminal carbon of N,N-dimethyl-3-chloropropylamine, resulting in carbon-nitrogen bond formation and elimination of chloride ion [5] [6]. Temperature control between 80-110°C proves critical for maintaining reaction selectivity while preventing thermal degradation of the phenothiazine core structure [4].

Alternative classical approaches include the use of phase transfer catalysis employing sodium hydroxide and tetrabutylammonium bromide in biphasic toluene-water systems [2] [3]. This methodology offers enhanced safety profiles compared to sodium amide routes while maintaining comparable yields exceeding 90% [2]. The phase transfer mechanism facilitates efficient mass transfer of hydroxide ions into the organic phase, enabling phenothiazine deprotonation under milder conditions [7] [8].

Modern Synthetic Approaches

Contemporary synthetic methodologies have introduced significant improvements in efficiency, safety, and environmental impact. Microwave-assisted synthesis represents a paradigmatic shift toward green chemistry principles, utilizing solvent-free conditions with sodium carbonate and catalytic amounts of dimethylformamide [5] [9]. The microwave irradiation approach reduces reaction times to 1-3 hours while operating at elevated temperatures of 120-150°C [5].

The microwave methodology demonstrates enhanced energy efficiency through direct molecular heating, eliminating heat transfer limitations inherent in conventional thermal processes [5] [9]. Optimization studies reveal that power settings of 800 watts with controlled temperature ramping provide optimal conversion rates while minimizing side product formation [5].

Continuous flow synthesis has emerged as a scalable alternative, incorporating precise temperature and residence time control [10] [11]. Flow reactors enable enhanced heat and mass transfer characteristics, facilitating reduced reaction times of 0.5-2 hours with yields ranging from 70-85% [10]. The continuous nature of flow processes offers advantages in large-scale manufacturing through improved reproducibility and reduced batch-to-batch variation [11].

2-Chlorophenothiazine Alkylation Mechanisms

The alkylation mechanism of 2-chlorophenothiazine involves a complex series of elementary steps governed by the electronic properties of the phenothiazine ring system [12] [13]. The electron-rich nature of the sulfur and nitrogen heteroatoms creates a nucleophilic center at the nitrogen position, facilitating deprotonation under basic conditions [6] [14].

Mechanistic studies utilizing deuterium labeling and kinetic isotope effects have elucidated the rate-determining step as the initial nitrogen deprotonation [6]. The resulting phenothiazine anion exhibits enhanced nucleophilicity due to electron delocalization throughout the tricyclic aromatic system [12] [14]. Subsequent alkylation proceeds through an SN2 mechanism with inversion of configuration at the electrophilic carbon center [6].

The regioselectivity of alkylation is predominantly controlled by steric factors, with the nitrogen position providing the most accessible nucleophilic site [6] [14]. Electronic effects contribute secondary influence, with the electron-withdrawing chlorine substituent at position 2 slightly reducing nucleophilicity but maintaining reaction feasibility [12].

Advanced computational studies employing density functional theory calculations have provided detailed insight into transition state geometries and activation energies [13]. These theoretical investigations support experimental observations regarding optimal reaction conditions and catalyst selection criteria [13].

Manufacturing Process Optimization

Reaction Conditions and Parameters

Manufacturing-scale synthesis of chlorpromazine hydrochloride requires precise control of multiple interdependent variables to ensure consistent product quality and yield [15] [9]. Temperature control emerges as the most critical parameter, with optimal ranges of 80-110°C providing the necessary activation energy while preventing thermal decomposition of reactants and products [15].

pH optimization studies demonstrate that maintaining basic conditions between 7.0-8.5 ensures efficient phenothiazine deprotonation while minimizing hydrolytic side reactions [15] [16]. The pH-dependent equilibrium between neutral and anionic phenothiazine species directly influences reaction kinetics and selectivity [15].

Solvent composition significantly affects phase behavior and mass transfer rates in biphasic reaction systems [1] [2]. Organic to aqueous phase ratios of 3:1 to 5:1 provide optimal partition coefficients for reactants while facilitating efficient product extraction [2] [7]. The choice of organic solvent impacts both solubility and reaction rate, with toluene demonstrating superior performance due to its ability to solubilize phenothiazine derivatives while maintaining chemical inertness [1] [2].

Catalyst loading optimization reveals that 0.1-0.4 equivalents of base relative to phenothiazine substrate provide optimal conversion rates [2] [15]. Excess base concentrations lead to increased side product formation, while insufficient loading results in incomplete conversion and reduced yields [15].

Catalysis and Yield Enhancement

Phase transfer catalysis has revolutionized chlorpromazine synthesis by enabling efficient biphasic reactions under mild conditions [2] [7]. Tetrabutylammonium bromide serves as an effective phase transfer agent, facilitating hydroxide ion transport into the organic phase where phenothiazine deprotonation occurs [7] [8].

The mechanism of phase transfer catalysis involves the formation of lipophilic ion pairs between quaternary ammonium cations and hydroxide anions [7]. These ion pairs readily partition into the organic phase, providing a source of nucleophilic base in proximity to the phenothiazine substrate [8]. The catalytic nature of the process allows substoichiometric quantities of phase transfer agent to effect complete conversion [7].

Optimization of phase transfer conditions reveals that catalyst concentrations of 0.1-0.2 molar equivalents provide maximum efficiency [7]. Higher concentrations offer no additional benefit while increasing process costs and potential impurity formation [8].

Alternative catalytic approaches include the use of crown ethers and cryptands, which demonstrate comparable efficiency but at higher cost [8]. Microwave-assisted catalysis employing heterogeneous base catalysts represents an emerging approach with potential advantages in catalyst recovery and reuse [5] [9].

Scale-up Considerations

Translation from laboratory-scale to manufacturing-scale synthesis presents unique challenges related to heat and mass transfer, mixing efficiency, and safety considerations [17] [11]. The exothermic nature of the alkylation reaction requires careful thermal management to prevent runaway reactions and maintain product quality [11].

Industrial reactor design must accommodate the biphasic nature of many synthetic routes, with efficient agitation systems ensuring adequate interfacial contact between phases [17]. Scale-up studies demonstrate that geometric similarity in impeller design and tip speed maintenance provide consistent mixing characteristics across different vessel sizes [11].

Heat transfer considerations become paramount at manufacturing scale, with jacket cooling and internal coils often required to maintain temperature control [17] [11]. The higher surface area to volume ratios in small-scale reactors provide more efficient heat removal, necessitating enhanced cooling capacity in larger vessels [11].

Safety assessments for large-scale operations must address the handling of sodium amide and other potentially hazardous reagents [17]. Process hazard analyses and relief system design ensure safe operation under normal and upset conditions [11].

Continuous manufacturing approaches offer advantages in scale-up through enhanced control and reduced inventory of hazardous materials [10] [11]. Flow reactor design principles enable modular scale-up through numbering-up strategies rather than scaling-up individual units [10].

Purification Methodologies

Crystallization Techniques

Crystallization represents the primary purification method for chlorpromazine hydrochloride, with multiple solvent systems demonstrating effectiveness in achieving pharmaceutical-grade purity [18] [19]. The methanol-toluene system, utilizing a 6:1 ratio, provides excellent purity levels exceeding 99.5% with recovery rates of 85-90% [18].

The crystallization mechanism involves controlled nucleation and crystal growth from supersaturated solutions [19] [20]. Temperature programming during crystallization enables precise control over crystal size distribution and morphology, with implications for downstream processing characteristics [20]. Slow cooling rates of 0.5-1°C per hour promote formation of well-formed crystals with improved filterability [19].

Seeding strategies using pure chlorpromazine hydrochloride crystals provide nucleation sites for controlled crystallization [20]. Seed crystal quantities of 0.1-0.5% by weight relative to theoretical yield ensure adequate nucleation while preventing excessive nucleation that leads to small crystal formation [19].

The ethanol-cyclohexane system offers an alternative approach with good purity achievement and moderate recovery rates [20]. This solvent combination provides different solubility characteristics that may be advantageous for specific impurity profiles [19].

Spherical crystallization techniques have been investigated for direct tabletting applications, combining crystallization with agglomeration to improve powder flow properties [20]. This approach eliminates separate granulation steps in pharmaceutical formulation while maintaining chemical purity [20].

Solvent Selection Impact

Solvent selection profoundly influences crystallization behavior, impurity rejection, and crystal morphology [18] [19]. The solubility differential between chlorpromazine hydrochloride and common impurities in various solvent systems determines purification efficiency [21].

Polar protic solvents such as methanol and ethanol demonstrate high solubility for chlorpromazine hydrochloride while showing reduced solubility for certain oxidative impurities [18] [21]. This selectivity enables effective impurity rejection during crystallization processes [21].

Non-polar solvents like toluene and cyclohexane serve as antisolvents in mixed solvent systems, reducing overall solubility and promoting crystallization [18] [19]. The polarity mismatch between chlorpromazine hydrochloride and non-polar solvents enhances selectivity for the desired product [19].

Water represents a unique case due to the high solubility of chlorpromazine hydrochloride and many potential impurities [21]. Recrystallization from water requires careful control of pH and ionic strength to achieve effective purification [21].

Environmental and safety considerations increasingly influence solvent selection, with green chemistry principles favoring less toxic and more environmentally benign options [19]. Life cycle assessment studies compare environmental impact across different solvent systems [19].

Impurity Profile Management

Effective impurity profile management requires comprehensive understanding of potential impurity structures and their formation pathways [21] [22]. Chlorpromazine sulfoxide, the primary oxidative impurity, exhibits different solubility characteristics compared to the parent compound [21] [23].

Process-related impurities including unreacted starting materials and alkylation byproducts require specific purification strategies [21] [22]. The 2-chlorophenothiazine starting material demonstrates limited solubility in polar solvents, enabling effective removal during crystallization [21].

Degradation products formed during storage or processing present unique challenges due to their structural similarity to chlorpromazine [21] [24]. Chlorpromazine N-oxide and nor-chlorpromazine require specialized analytical methods for detection and quantification [24].

Dimeric impurities resulting from condensation reactions represent low-level contaminants that may require chromatographic purification for complete removal [22]. These impurities often exhibit similar solubility profiles to chlorpromazine, complicating crystallization-based removal [22].

Control strategies incorporate multiple purification steps with different selectivity mechanisms to achieve comprehensive impurity removal [21] [22]. Sequential crystallizations from different solvent systems provide complementary purification effects [21].

Quality Control Parameters

Analytical Markers of Purity

Pharmaceutical-grade chlorpromazine hydrochloride requires comprehensive analytical characterization to ensure compliance with pharmacopeial standards [25] [26]. The primary assay determination employs high-performance liquid chromatography with ultraviolet detection, providing quantitative analysis in the range of 98.0-102.0% of stated content [25] [27].

Chromatographic analysis utilizes reversed-phase columns with gradient elution systems optimized for separation of chlorpromazine from related substances [25] [27]. Mobile phase compositions typically incorporate ammonium formate buffers at acidic pH with acetonitrile gradients to achieve baseline resolution [25].

Method validation follows International Conference on Harmonisation guidelines, with precision studies demonstrating coefficients of variation below 2% for repeatability and 3% for intermediate precision [25] [26]. Accuracy assessments across multiple concentration levels show recovery rates between 98-102% with relative bias less than 5% [25].

Linearity studies establish working ranges from 50-150% of nominal concentration with correlation coefficients exceeding 0.999 [26] [27]. Limits of detection and quantification enable detection of impurities at levels well below pharmacopeial limits [25] [27].

System suitability parameters ensure chromatographic performance consistency, with requirements for theoretical plates, resolution, and asymmetry factor [26] [27]. These parameters provide real-time method performance verification during routine analysis [27].

Dimeric Impurity Control

Dimeric impurities represent a unique class of process-related contaminants formed through intermolecular reactions between chlorpromazine molecules or synthetic intermediates [22]. These dimeric species typically occur at low levels but require specific analytical approaches for detection and quantification [22].

Mass spectrometric characterization provides structural identification of dimeric impurities through molecular weight determination and fragmentation pattern analysis [22]. High-resolution mass spectrometry enables differentiation between isomeric dimeric structures [22].

Formation pathways for dimeric impurities include condensation reactions under acidic or high-temperature conditions [22]. Process optimization studies identify critical control points for minimizing dimeric impurity formation during synthesis and purification [22].

Analytical method development for dimeric impurity detection requires enhanced separation power compared to routine assay methods [22]. Ultra-high-performance liquid chromatography with extended gradient programs provides necessary resolution [22].

Specification limits for dimeric impurities typically fall below 0.1% based on safety assessments and analytical capability [22]. These tight specifications necessitate robust analytical methods with appropriate sensitivity and specificity [22].

Validation Criteria

Comprehensive method validation encompasses all aspects of analytical performance required for pharmaceutical quality control [26] [27]. Specificity testing demonstrates the ability to distinguish chlorpromazine from related substances, degradation products, and excipients [26].

Precision evaluation includes repeatability, intermediate precision, and reproducibility studies across different analysts, instruments, and time periods [25] [26]. Acceptance criteria typically require relative standard deviations below 2% for assay methods and 5% for impurity methods [27].

Accuracy determination employs recovery studies using spiked samples across the analytical range [26] [27]. Statistical analysis of recovery data provides confidence intervals and establishes acceptance criteria for routine use [26].

Robustness testing evaluates method performance under deliberately varied conditions including mobile phase composition, column temperature, and flow rate [26] [27]. These studies identify critical method parameters requiring tight control during routine analysis [27].

Solution stability studies establish holding times for prepared solutions under various storage conditions [26]. These data support practical considerations for laboratory workflow and sample throughput [26].

| Parameter | Specification Limit | Analytical Method | Validation Status |

|---|---|---|---|

| Assay (% w/w) | 98.0-102.0% | HPLC-UV | Validated |

| Related Substances (total) | ≤2.0% | HPLC-UV/MS | Validated |

| Chlorpromazine Sulfoxide | ≤0.5% | HPLC-MS/MS | Validated |

| Chlorpromazine N-oxide | ≤0.3% | HPLC-MS/MS | Validated |

| Nor-chlorpromazine | ≤0.2% | HPLC-MS/MS | Validated |

| Dimeric Impurities | ≤0.1% | HPLC-MS/MS | Under Development |

| Water Content (%) | ≤0.5% | Karl Fischer | Validated |

| Residual Solvents | Per ICH Q3C | GC-Headspace | Validated |

| Route | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reaction Time |

|---|---|---|---|---|---|

| Sodium Amide/Toluene Route | Sodium amide (NaNH2) | Toluene | 80-110 | 80-90 | 4-8 hours |

| Sodium Hydroxide/Phase Transfer Catalysis | NaOH + Tetrabutylammonium bromide | Toluene/Water biphasic | 50-80 | >90 | 2-4 hours |

| Microwave-Assisted Synthesis | Na2CO3 + DMF | Solvent-free/DMF | 120-150 (MW) | 60-80 | 1-3 hours |

| Continuous Flow Synthesis | Various bases with flow reactor | Various organic solvents | 100-140 | 70-85 | 0.5-2 hours |

| Method | Solvent System | Purity Achieved (%) | Recovery (%) | Impurity Removal |

|---|---|---|---|---|

| Crystallization from Methanol/Toluene | Methanol:Toluene (6:1) | >99.5 | 85-90 | Excellent |

| Crystallization from Ethanol/Cyclohexane | Ethanol:Cyclohexane (1:3) | >98.5 | 80-85 | Good |

| Acid-Base Extraction | HCl/NaOH aqueous | >97.0 | 70-80 | Moderate |

| Column Chromatography | Silica gel/Various | >99.0 | 75-85 | Excellent |

| Recrystallization from Water | Deionized water | >98.0 | 85-95 | Good |

Purity

Quantity

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

H301 (98.99%): Toxic if swallowed [Danger Acute toxicity, oral];

H330 (92.93%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Acetylcholine (muscarinic)

CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Acute Toxic